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Compound Name: 306-N16B

Cat. No.: B10857174

Audience: Researchers, scientists, and drug development professionals.
Introduction:

306-N16B is an ionizable cationic lipid that has emerged as a key component in the formulation
of lipid nanopatrticles (LNPs) for the targeted delivery of genetic material.[1][2] In the context of
genome editing, 306-N16B-formulated LNPs have demonstrated significant potential as non-
viral vectors for the in vivo delivery of CRISPR-Cas9 components, particularly messenger RNA
(mRNA) encoding the Cas9 nuclease and single guide RNA (sgRNA).[3][4] These LNPs have
shown a notable tropism for the lungs, making them a valuable tool for research and
therapeutic development targeting pulmonary diseases.[1][2][5][6]

The primary application of 306-N16B in genome editing research is to facilitate the transient
expression of the CRISPR-Cas9 system in target cells in vivo. By encapsulating Cas9 mRNA
and sgRNA, 306-N16B LNPs protect the nucleic acids from degradation and mediate their
uptake into cells. The ionizable nature of 306-N16B is crucial for this process; the lipid is
positively charged at a low pH, which allows for efficient encapsulation of the negatively
charged RNA cargo during formulation. Upon entering the bloodstream (which has a neutral
pH), the LNPs become more neutral, reducing non-specific interactions. After cellular uptake
via endocytosis, the acidic environment of the endosome protonates 306-N16B, leading to
endosomal disruption and the release of the mRNA and sgRNA into the cytoplasm for
translation and subsequent genome editing.
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This document provides detailed application notes and protocols for the use of 306-N16B in
genome editing research, with a focus on in vivo applications.

Application: In Vivo Genome Editing in Pulmonary
Tissues

A significant application of 306-N16B LNPs is the systemic co-delivery of Cas9 mRNA and
sgRNA to the lungs for targeted genome editing.[3] This has been demonstrated in mouse
models for the treatment of pulmonary lymphangioleiomyomatosis (LAM), a disease caused by
mutations in the Tsc2 tumor suppressor gene.[2]

Mechanism of Action:

The lung-selective delivery of 306-N16B LNPs is attributed to the specific chemical structure of
the lipid, including a nitrogen-containing linker, which influences the protein corona that forms
around the nanoparticles in the bloodstream.[5] This protein corona interacts with receptors on
lung endothelial cells, mediating the targeted uptake of the LNPs.[2][5]

Experimental Workflow for In Vivo Genome Editing
using 306-N16B LNPs
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Figure 1: Experimental workflow for in vivo genome editing using 306-N16B LNPs.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing 306-N16B LNPs for in
vivo delivery of Cas9 mRNA and sgRNA.

Table 1: In Vivo Dosing and Biodistribution of 306-N16B LNPs for Genome Editing
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Organ(s)

Parameter Value Species Target Gene . O Reference
with Editing
Ail4
1.67 mg/kg ) ) )
Dosage Transgenic LoxP site Lungs, Liver [3]
(total RNA) _
Mice
Cas9 mRNA: Ail4
RNA Ratio sgLoxP =1: Transgenic LoxP site N/A [3]
1.2 (wt/wt) Mice
Ail4
Administratio Tail Vein ) )
o Transgenic LoxP site N/A [3]
n Injection ]
Mice
_ Ail4
Analysis Day 7 post- ) )
] ) T Transgenic LoxP site N/A [3]
Timepoint Injection )
Mice
Strong )
S Ail4
Biodistributio fluorescence ) ) ]
) Transgenic LoxP site Lungs, Liver [3]
n in lungs, ]
Mice

weak in liver

Note: In the referenced study, genome editing was detected by the activation of a tdTomato

reporter gene in Ail4 mice.[3]

Experimental Protocols

Protocol 1: Formulation of 306-N16B LNPs for Cas9

MRNA and sgRNA Delivery

This protocol is adapted from methodologies for LNP formulation for nucleic acid delivery.

Materials:

» 306-N16B ionizable lipid

o 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
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e Cholesterol

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
e Cas9 mRNA

e SgRNA

» Ethanol (200 proof, molecular biology grade)

o Citrate buffer (e.g., 50 mM, pH 4.0)

o Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr)

 Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system
Procedure:

e Prepare Lipid Stock Solution:

o Dissolve 306-N16B, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of
approximately 50:10:38.5:1.5. The final total lipid concentration should be in the range of
10-25 mM.

o Vortex or sonicate briefly to ensure complete dissolution.
o Prepare RNA Solution:

o Dilute Cas9 mRNA and sgRNA in the citrate buffer (pH 4.0) to the desired concentration.
The weight ratio of Cas9 mMRNA to sgRNA can be optimized, with a 1:1.2 ratio being a
reported starting point.[3]

e LNP Formulation using Microfluidic Mixing:
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
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o Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

o Initiate mixing. The rapid mixing of the two solutions will cause the lipids to self-assemble
into nanoparticles, encapsulating the RNA.

» Buffer Exchange and Concentration:

o The resulting LNP solution will be in an ethanol/citrate buffer mixture. This needs to be
exchanged for a physiologically compatible buffer.

o Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis
cassette to remove the ethanol and exchange the buffer.

o Alternatively, use a tangential flow filtration (TFF) system for faster buffer exchange and
concentration.

 Sterilization and Characterization:
o Sterilize the final LNP formulation by passing it through a 0.22 pm filter.

o Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using
dynamic light scattering (DLS).

o Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.qg.,
RiboGreen assay).

Protocol 2: In Vivo Administration and Analysis of
Genome Editing

This protocol provides a general framework for an in vivo study in mice.
Materials:

e 306-N16B LNPs encapsulating Cas9 mRNA and sgRNA

o Experimental animals (e.g., C57BL/6 or a reporter mouse strain like Ail4)

o Sterile PBS
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« Insulin syringes for intravenous injection

¢ Anesthesia (e.g., isoflurane)

» Surgical tools for tissue harvesting

 Liquid nitrogen or fixatives (e.g., 4% paraformaldehyde)

e Genomic DNA extraction kit

e PCR reagents

o Primers flanking the target genomic locus

e T7 Endonuclease | or reagents for next-generation sequencing (NGS)
Procedure:

e Dosing and Administration:

o Dilute the LNP formulation in sterile PBS to the final desired concentration for injection. A
reported dose is 1.67 mg/kg of total RNA.[3]

o Administer the LNP solution to the mice via tail vein injection. The injection volume is
typically 100-200 pL.

e Monitoring:
o Monitor the animals for any adverse reactions post-injection.

o Tissue Harvesting:

o

At a predetermined time point (e.g., 7 days post-injection), euthanize the mice.[3]

[¢]

Perfuse the animals with PBS to remove blood from the organs.

[¢]

Harvest the lungs, liver, spleen, and other organs of interest.

[e]

For biodistribution analysis in reporter mice, organs can be imaged immediately.
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o For molecular analysis, snap-freeze the tissues in liquid nitrogen or place them in a
fixative.

e Analysis of Genome Editing:

o Genomic DNA Extraction: Extract genomic DNA from the harvested tissues using a
commercial kit.

o PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.
o Quantification of Indels:

» T7 Endonuclease | (T7E1) Assay: Anneal the PCR products to form heteroduplexes and
digest with T7E1. Analyze the cleavage products by gel electrophoresis to estimate the
frequency of insertions and deletions (indels).

» Next-Generation Sequencing (NGS): For more precise quantification and
characterization of edits, perform deep sequencing of the PCR amplicons. This allows
for the identification and frequency determination of different indel types.

e Analysis of Protein Expression (Optional):

o To confirm the expression of Cas9, protein can be extracted from the tissues (typically at
an earlier time point, e.g., 6-24 hours post-injection) and analyzed by Western blot using
an anti-Cas9 antibody.

Signaling Pathways and Logical Relationships
LNP-Mediated Delivery and Genome Editing Pathway
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Figure 2: Cellular pathway of LNP-mediated CRISPR-Cas9 genome editing.
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Conclusion:

306-N16B is a powerful tool for researchers focused on in vivo genome editing, particularly in
the context of lung diseases. The ability of 306-N16B LNPs to efficiently encapsulate and
deliver Cas9 mRNA and sgRNA to pulmonary tissues provides a promising non-viral platform
for the development of novel genetic therapies. The protocols and data presented here offer a
comprehensive guide for the application of this technology in a research setting. Further
optimization of LNP composition and dosing regimens may enhance tissue specificity and
editing efficiency for various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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